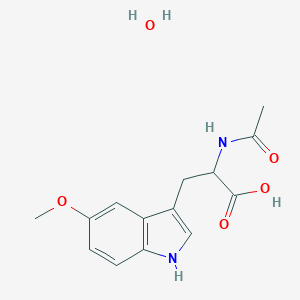

N-Acetyl-5-methoxy-DL-tryptophan monohydrate

Description

Properties

IUPAC Name |

2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4.H2O/c1-8(17)16-13(14(18)19)5-9-7-15-12-4-3-10(20-2)6-11(9)12;/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNWPDYPJSSDHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647360 | |

| Record name | N-Acetyl-5-methoxytryptophan--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114926-33-9 | |

| Record name | N-Acetyl-5-methoxytryptophan--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acetylation of Tryptophan Derivatives

The acetylation of the α-amino group in tryptophan derivatives is a critical step. Patent CN102329263A demonstrates that 4-dimethylaminopyridine (4-DMAP) catalyzes N-acetylation efficiently in dichloromethane at room temperature, achieving yields exceeding 94%. For N-Acetyl-5-methoxy-DL-tryptophan, analogous conditions could be applied:

-

Reagents : Acetic anhydride or acetyl chloride as acylating agents.

-

Catalyst : 4-DMAP (0.1–0.5 equiv) to accelerate the reaction.

-

Solvent : Dichloromethane or ethyl acetate for solubility and easy workup.

A key challenge is avoiding over-acetylation of the indole nitrogen. The use of bulky acylating agents or temporary protecting groups (e.g., tert-butoxycarbonyl, Boc) for the indole NH may improve selectivity.

Methoxylation at the 5-Position

Introducing a methoxy group at the 5-position of the indole ring requires regioselective electrophilic substitution. Patent CN113788780B outlines a two-step process for analogous compounds:

-

Hydroxylation : Starting with 5-hydroxy-DL-tryptophan, though this intermediate is rarely commercially available.

-

Methylation : Using dimethyl sulfate under strongly basic conditions (pH 11–11.5).

Alternative approaches include:

-

Direct C–H activation : Palladium-catalyzed methoxylation, though this method is less explored for tryptophan derivatives.

-

Directed ortho-metalation : Using a directing group (e.g., acetyl) to position the methoxy group selectively.

Stepwise Synthesis Strategies

Route 1: Sequential Acetylation and Methoxylation

-

Starting material : DL-Tryptophan.

-

Amino protection : Acetylation with acetic anhydride/4-DMAP in dichloromethane.

-

Methoxylation :

-

Crystallization : Isolate the product as a monohydrate via slow evaporation from aqueous ethanol.

Challenges :

Route 2: Methoxylation Followed by Acetylation

-

Starting material : 5-Methoxy-DL-tryptophan (synthesized via hydroxylation/methylation of DL-tryptophan).

-

Acetylation : Use acetyl chloride with 4-DMAP in dichloromethane.

-

Workup : Neutralize with NaOH, wash with water, and recrystallize.

Advantages :

-

Avoids exposing the acetyl group to harsh methylation conditions.

-

Higher yields reported for analogous N-acetylation reactions (94–95%).

Analytical Validation and Optimization

Purity and Yield Data

Comparative data from patents and studies:

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-5-methoxy-DL-tryptophan monohydrate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of tryptophan, such as 5-methoxytryptamine and other substituted tryptophan compounds .

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant and Anxiolytic Effects

NAMT is structurally related to serotonin precursors and has been studied for its potential antidepressant and anxiolytic properties. Research indicates that compounds similar to NAMT can increase serotonin levels in the brain, which is crucial for mood regulation. Studies have shown that 5-hydroxytryptophan (5-HTP), a direct precursor to serotonin, can alleviate symptoms of depression and anxiety when administered in clinical settings .

1.2 Neuroprotective Properties

The compound has demonstrated neuroprotective effects in various models of neurodegeneration. Its antioxidant properties help mitigate oxidative stress, which is implicated in conditions such as Alzheimer's disease and Parkinson's disease. Research suggests that NAMT can inhibit neuronal apoptosis and promote cell survival through modulation of signaling pathways associated with oxidative stress .

Biochemical Research Applications

2.1 Biochemical Tool for Tryptophan Metabolism Studies

NAMT serves as a valuable biochemical tool for studying tryptophan metabolism. It can be utilized to investigate the metabolic pathways involving tryptophan derivatives, including serotonin and melatonin biosynthesis. Its role in these pathways is critical for understanding various physiological processes and potential therapeutic targets for related disorders .

2.2 Synthesis of Bioactive Compounds

The compound is also used in the synthesis of other bioactive molecules. For instance, NAMT can be employed as a precursor in the synthesis of melatonin analogs or other tryptophan derivatives with enhanced pharmacological properties. This application is particularly relevant in drug development aimed at treating mood disorders and sleep-related issues .

Case Studies and Research Findings

3.1 Clinical Trials on Depression

A notable study investigated the effects of 5-HTP (a metabolite of tryptophan) on patients with major depressive disorder, revealing significant improvements in mood and anxiety levels compared to placebo groups . While NAMT itself has not been extensively tested in clinical trials, its biochemical relationship with 5-HTP suggests similar potential.

3.2 Neuroprotection in Animal Models

In animal studies, NAMT has been shown to reduce neuronal damage following ischemic events by modulating inflammatory responses and enhancing antioxidant defenses . These findings support its use as a neuroprotective agent in conditions characterized by oxidative stress.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-Acetyl-5-methoxy-DL-tryptophan monohydrate involves its interaction with specific molecular targets in the body. It primarily affects the secretion of follicle-stimulating hormone by modulating the activity of the hypothalamic-pituitary-gonadal axis. This modulation occurs through the binding of the compound to receptors in the hypothalamus, leading to altered hormone release .

Comparison with Similar Compounds

5-Methoxy-DL-tryptophan (CAS 28052-84-8)

Structural Differences :

- Lacks the acetyl group and monohydrate present in N-acetyl-5-methoxy-DL-tryptophan.

- Contains a free α-amino group and carboxylic acid moiety.

Functional Implications :

- Solubility : Less lipophilic than the acetylated derivative, making it more soluble in polar solvents .

- Research Use : Used to probe neurotransmitter biosynthesis (e.g., serotonin pathways) and enzyme specificity .

Key Study: Wang et al.

N-Acetyl-6-methoxytryptamine (CAS 22375-73-1)

Structural Differences :

- Methoxy group at the 6-position of the indole ring.

- Tryptamine backbone (lacks the carboxylic acid group).

Functional Implications :

- Lipophilicity : Higher than tryptophan derivatives due to the absence of a polar carboxyl group, enhancing blood-brain barrier permeability .

- Applications : Used in studies on melatonin analogs and indolealkylamine biosynthesis .

Synthesis Note: highlights that 6-methoxy derivatives are often synthesized as major products during lead tetraacetate-mediated methoxylation, contrasting with the minor yields of 5-methoxy isomers .

DL-5-Hydroxytryptophan (5-HTP)

Structural Differences :

- Hydroxyl group (-OH) at the 5-position instead of methoxy.

- Free α-amino and carboxyl groups.

Functional Implications :

- Polarity : The hydroxyl group increases hydrophilicity, impacting its pharmacokinetics compared to methoxylated analogs .

- Biological Role : A direct precursor to serotonin, used clinically for mood disorder research .

Safety Profile: Limited hazard data available, unlike N-acetyl-5-methoxy-DL-tryptophan monohydrate, which requires stringent handling protocols to avoid oxidative degradation .

N-Acetyl-L-tyrosine

Structural Differences :

- Tyrosine backbone (phenolic –OH group) instead of tryptophan’s indole ring.

Functional Implications :

- Role in Research : Used as a reference standard in pharmaceutical quality control, emphasizing the importance of aromatic group modifications in solubility and stability .

Comparative Data Table

Biological Activity

N-Acetyl-5-methoxy-DL-tryptophan monohydrate (NAMT) is a derivative of tryptophan, an essential amino acid involved in various biological processes. This compound has garnered attention for its potential biological activities, particularly in relation to hormonal regulation, neuroprotection, and antioxidant properties. This article explores the biological activity of NAMT, drawing from diverse research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

NAMT is characterized by the presence of an acetyl group at the nitrogen atom and a methoxy group at the 5-position of the indole ring. Its chemical structure can be represented as follows:

This structure contributes to its solubility and reactivity, influencing its biological interactions.

Hormonal Regulation

NAMT is known to modulate the hypothalamic-pituitary-gonadal (HPG) axis, impacting the secretion of hormones such as follicle-stimulating hormone (FSH). It achieves this by binding to specific receptors in the hypothalamus, leading to altered hormone release patterns. The modulation of hormone levels can influence reproductive functions and overall endocrine health .

Neuroprotective Effects

Research indicates that NAMT may exhibit neuroprotective properties similar to its analog, melatonin. It has been shown to scavenge free radicals and reduce oxidative stress in neuronal tissues. This action is crucial for protecting neurons from damage associated with neurodegenerative diseases .

Antioxidant Activity

As an antioxidant, NAMT can combat oxidative stress by neutralizing reactive oxygen species (ROS). Studies have demonstrated that compounds derived from tryptophan, including NAMT, exhibit significant antioxidant capacities. For instance, in vitro assays have shown that NAMT can effectively reduce oxidative damage in cellular models .

Case Studies and Research Findings

- Regulation of Sleep : In a study examining the effects of NAMT on sleep disorders, it was found that administration improved sleep quality in subjects suffering from insomnia. The compound's ability to enhance melatonin levels contributed to its efficacy .

- Impact on Mood Disorders : Clinical trials have explored the role of NAMT in alleviating symptoms of depression and anxiety. The compound's influence on serotonin metabolism may enhance mood regulation, providing a potential therapeutic avenue for mood disorders .

- Antioxidant Properties : A comparative study highlighted NAMT's antioxidant activity against standard antioxidants like Trolox. Results indicated that NAMT exhibited a dose-dependent response in reducing oxidative stress markers in vitro .

Summary of Biological Activities

| Activity | Effect |

|---|---|

| Hormonal Regulation | Modulates FSH secretion via HPG axis |

| Neuroprotection | Reduces oxidative stress in neuronal cells |

| Antioxidant Activity | Scavenges ROS; effective in reducing oxidative damage |

| Sleep Regulation | Improves sleep quality in insomnia patients |

| Mood Enhancement | Potential therapeutic effects on depression and anxiety |

Q & A

Q. What are the recommended methods for synthesizing and characterizing N-Acetyl-5-methoxy-DL-tryptophan monohydrate?

Answer: Synthesis typically involves acetylation of 5-methoxy-DL-tryptophan using acetic anhydride or acetyl chloride under controlled pH (7–9) to prevent racemization . Post-synthesis, characterization should include:

- NMR spectroscopy (¹H/¹³C) to confirm acetylation at the amino group and methoxy substitution at the indole C5 position .

- HPLC with UV detection (λ = 280 nm) to assess purity, using a C18 column and mobile phase of 0.1% TFA in water/acetonitrile (gradient elution) .

- Elemental analysis to verify monohydrate stoichiometry (C14H18N2O5·H2O) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Answer: Stability studies should follow ICH guidelines:

- Accelerated degradation testing (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor hydrolysis of the acetyl group or methoxy moiety .

- Photostability testing using a light cabinet (ICH Q1B) to evaluate degradation under UV/visible light .

- Karl Fischer titration to quantify water content changes, ensuring the monohydrate form is retained .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reported biological activities of 5-methoxy-tryptophan derivatives?

Answer: Discrepancies in anti-inflammatory or metabolic effects (e.g., Wang et al. vs. Chen et al. ) may arise from:

- Cell-line specificity : Validate findings across primary cells (e.g., endothelial vs. cancer cells) and control for endogenous 5-methoxyindole levels .

- Metabolite profiling : Use LC-MS/MS to quantify downstream metabolites (e.g., 5-methoxyindoleacetic acid) and correlate with observed activities .

- Dose-response curves : Ensure studies span physiologically relevant concentrations (nM–µM) to avoid off-target effects .

Q. How can enantiomeric resolution of DL-forms impact studies on tryptophan metabolism?

Answer: The DL-racemic mixture may confound enzyme-substrate specificity studies:

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (80:20) to separate D- and L-enantiomers .

- Enzymatic assays : Incubate with L-amino acid oxidase to selectively degrade the L-form, isolating the D-enantiomer for kinetic studies .

- Microscale synthesis : Synthesize enantiopure L- and D-forms via asymmetric catalysis to compare their uptake in cell models .

Q. What methodologies identify interactions between N-Acetyl-5-methoxy-DL-tryptophan and hydroxyindole-O-methyltransferase (HIOMT)?

Answer:

- Enzyme kinetics : Perform Michaelis-Menten assays with recombinant HIOMT, monitoring SAM-dependent methylation via radioactive labeling (³H-SAM) or fluorescence polarization .

- Molecular docking : Use AutoDock Vina to model binding affinities, focusing on the acetyl group’s steric effects on HIOMT’s active site .

- CRISPR knockouts : Validate HIOMT dependency by comparing metabolite levels in wild-type vs. HIOMT-deficient cells .

Methodological Considerations for Data Contradictions

Q. How should researchers address conflicting reports on the pro-/anti-inflammatory roles of 5-methoxy-tryptophan derivatives?

Answer:

- Pathway-specific inhibitors : Co-treat with COX-2 inhibitors (e.g., celecoxib) or iNOS blockers to isolate mechanisms .

- Cytokine profiling : Use multiplex ELISA to measure IL-6, TNF-α, and IL-10 in primary macrophages under LPS stimulation .

- In vivo models : Compare outcomes in wild-type vs. AhR-knockout mice to assess aryl hydrocarbon receptor involvement .

Q. What analytical approaches ensure accurate quantification of N-Acetyl-5-methoxy-DL-tryptophan in complex biological matrices?

Answer:

- Sample preparation : Deproteinize serum/plasma with cold methanol (4:1 v/v) to recover >95% of the compound .

- LC-MS/MS : Use a QTRAP 6500+ system with ESI+ ionization (MRM transition: m/z 293.1 → 174.1 for quantification) .

- Internal standardization : Deuterated analogs (e.g., N-Acetyl-5-methoxy-DL-tryptophan-d3) correct for matrix effects .

Safety and Handling

- Storage : Store at 2–8°C in airtight containers with desiccants to prevent hydrate decomposition .

- Handling : Use local exhaust ventilation and avoid contact with strong oxidizers (e.g., peroxides) to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.